
(1Z)-3,4,5,6,7,8-Hexahydro-1,2-diazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,2-diazacyclooct-1-ene is an organic compound that belongs to the class of diazacycloalkenes. This compound is characterized by a unique structure where two nitrogen atoms are incorporated into an eight-membered ring with a double bond between the first and second carbon atoms. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-diazacyclooct-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2-diaminooctane with a dehydrating agent to form the desired diazacyclooctene ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for (E)-1,2-diazacyclooct-1-ene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-1,2-diazacyclooct-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, leading to the formation of saturated diazacyclooctane derivatives.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, where substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce saturated diazacyclooctane compounds.
科学的研究の応用
(E)-1,2-diazacyclooct-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving nitrogen-containing heterocycles.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (E)-1,2-diazacyclooct-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrogen atoms in the ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include those related to nitrogen metabolism or redox reactions.
類似化合物との比較
Similar Compounds
1,2-diazacyclohept-1-ene: A seven-membered ring analog with similar reactivity but different steric and electronic properties.
1,2-diazacyclonon-1-ene: A nine-membered ring analog that may exhibit different conformational preferences and reactivity.
1,2-diazacyclodec-1-ene: A ten-membered ring analog with potentially different biological activity and chemical properties.
Uniqueness
(E)-1,2-diazacyclooct-1-ene is unique due to its eight-membered ring structure, which provides a balance between ring strain and flexibility. This makes it a versatile compound in synthetic chemistry and a valuable tool in various research applications.
特性
CAS番号 |
40236-56-4 |
|---|---|
分子式 |
C6H12N2 |
分子量 |
112.17 g/mol |
IUPAC名 |
3,4,5,6,7,8-hexahydrodiazocine |
InChI |
InChI=1S/C6H12N2/c1-2-4-6-8-7-5-3-1/h1-6H2 |
InChIキー |
UHPDPQPPEHSQRR-UHFFFAOYSA-N |
正規SMILES |
C1CCCN=NCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


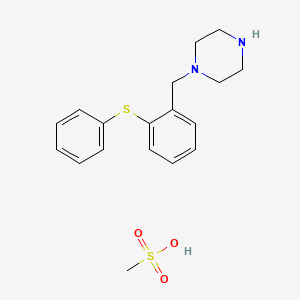
![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
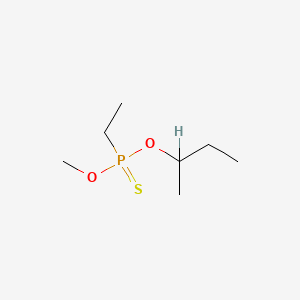
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
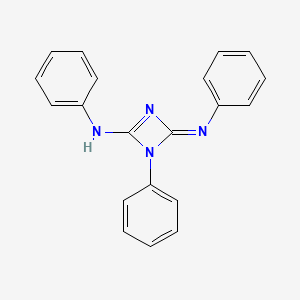

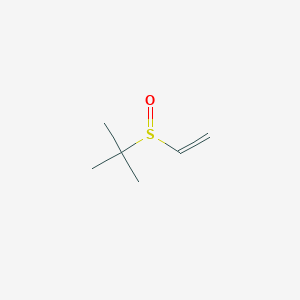
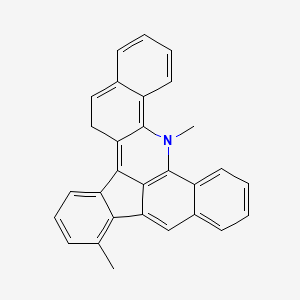
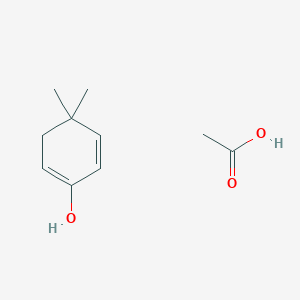
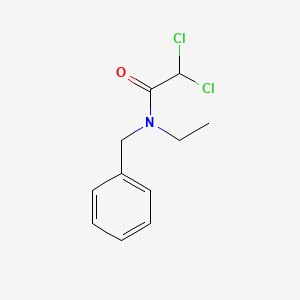
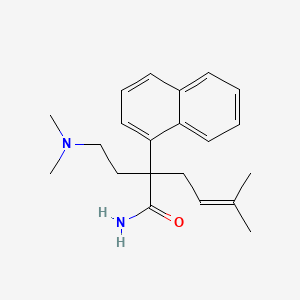
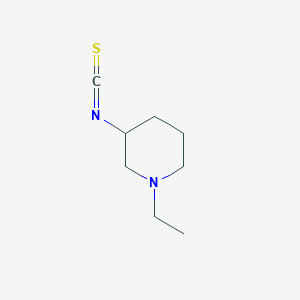
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
